Comparative Michaelis Constant (Km) for APC Hydrolysis
The Km of D-Lys(Z)-Pro-Arg-pNA (Spectrozyme PCa) for activated protein C (APC) is reported across multiple independent studies, with values ranging from 164 μM to 440 μM depending on the enzyme source and assay buffer [1][2][3]. This is contrasted with the Km of the alternative APC substrate S-2366 (pGlu-Pro-Arg-pNA), which is approximately 200 μM , and CBS 65.25 (Lys-Pro-Arg-pNA), which exhibits a higher Km of 420 μM for human APC [4]. The lower Km of D-Lys(Z)-Pro-Arg-pNA indicates a higher binding affinity for APC relative to CBS 65.25, potentially requiring lower substrate concentrations to achieve Vmax in certain assay formats.
| Evidence Dimension | Michaelis Constant (Km) |
|---|---|
| Target Compound Data | 164-440 μM (varies by APC source/buffer) |
| Comparator Or Baseline | S-2366: 200 μM; CBS 65.25: 420 μM (human APC) |
| Quantified Difference | Up to 2.5-fold lower Km vs. CBS 65.25 |
| Conditions | APC amidolytic activity, pH 7.4, 37°C, various buffers |
Why This Matters
A lower Km translates to higher substrate sensitivity, allowing for the detection of lower APC activities or the use of reduced substrate quantities without sacrificing signal linearity.
- [1] BRENDA Enzyme Database. EC 3.4.21.69 - Protein C (activated). Km value for Spectrozyme PCa: 0.177 mM. View Source
- [2] PMC4253681, Table 1. Km and Vmax values of substrate hydrolysis by human thrombin. Spectrozyme PCa Km = 4.5 ± 0.5 μM. View Source
- [3] Blood. Table 3. Hydrolysis of spectrozyme PCa by wild-type and 306-314AAAA-APC. Km = 0.44 ± 0.04 mmol/L. View Source
- [4] ScienceGate. Amidolytic Determination of Anti-Activated Protein C Activity in Plasma. Km for CBS 65.25 with human APC = 0.42 mM. View Source
